

# Physicochemical properties of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

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## Compound of Interest

Compound Name: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Cat. No.: B584384

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An In-depth Technical Guide to the Physicochemical Properties of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**

## Introduction

**5-Oxo-1-propyl-2-pyrrolidineacetic acid** is a derivative of pyroglutamic acid, belonging to the class of pyrrolidines.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, which are crucial for its application in research and drug development.

Understanding these characteristics is fundamental for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a carboxylic acid group, a lactam ring, and an N-propyl group gives this molecule a unique structural and functional profile that serves as a valuable building block in medicinal chemistry.<sup>[1]</sup>

## Physicochemical Properties Summary

The physicochemical properties of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** are summarized in the table below. These parameters are essential for predicting its solubility, permeability, and potential interactions with biological targets.

Property	Value	Source
CAS Number	90609-03-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	185.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white Solid	<a href="#">[2]</a>
Canonical SMILES	CCCN1C(CCC1=O)CC(=O)O	<a href="#">[2]</a>
InChIKey	OLNRYIJLDVURDG-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	57.6 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	Calculated
Rotatable Bond Count	4	Calculated

Note: Experimental data for melting point, boiling point, pKa, and LogP are not readily available in the reviewed literature. These values are typically determined experimentally or estimated using computational models.

## Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are methodologies for key experiments relevant to **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of chemical compounds.[\[1\]](#)

- Objective: To separate and quantify **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** from any impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, an autosampler, and a data acquisition system.
- Methodology:
  - Mobile Phase Preparation: A gradient elution is typically employed. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.
  - Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
  - Chromatographic Conditions:
    - Column: C18 reversed-phase, 4.6 x 150 mm, 5  $\mu$ m particle size.
    - Flow Rate: 1.0 mL/min.
    - Injection Volume: 10  $\mu$ L.
    - Detection Wavelength: 210 nm (due to the presence of the amide chromophore).
  - Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

## Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

- Objective: To determine the ratio of the compound's concentration in octanol versus an aqueous buffer.

- Methodology (Shake-Flask Method - OECD Guideline 107):
  - Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol. The aqueous phase is typically a buffer at a specific pH (e.g., pH 7.4) to maintain a consistent ionization state for the analyte.
  - Procedure:
    - Dissolve a known amount of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** in the aqueous phase.
    - Add an equal volume of the octanol phase to a flask.
    - Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
    - Centrifuge the mixture to ensure complete separation of the two phases.
  - Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
  - Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## pKa Determination by Potentiometric Titration

The pKa value indicates the strength of an acid and is vital for understanding a compound's charge state and solubility at different pH values.

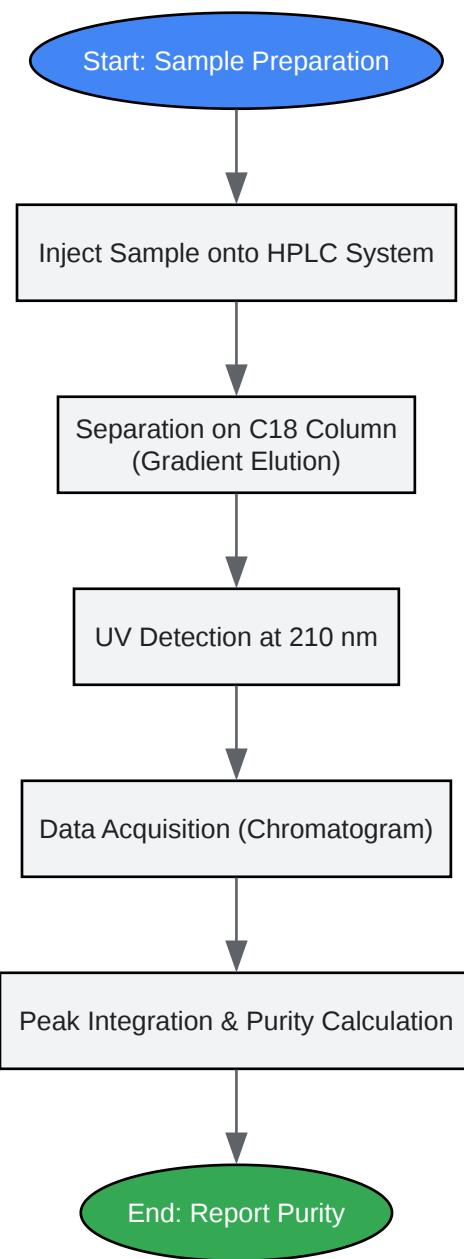
- Objective: To determine the dissociation constant of the carboxylic acid group.
- Methodology:
  - Sample Preparation: Dissolve a precise weight of the compound in a known volume of deionized water, often with a co-solvent like methanol if solubility is low.
  - Titration:

- Calibrate a pH meter with standard buffers.
- Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

## Visualizations

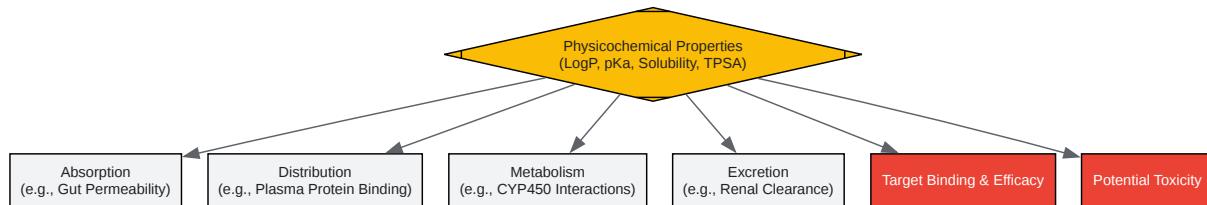
The following diagrams illustrate key relationships and workflows relevant to the study of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**.

Caption: Chemical structure of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**.



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Caption: Experimental workflow for HPLC purity assessment.

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Caption: Influence of physicochemical properties on drug development.

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## References

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